molecular formula C17H21O2PS B14540051 O-(Diphenylmethyl) O-propyl methylphosphonothioate CAS No. 62246-74-6

O-(Diphenylmethyl) O-propyl methylphosphonothioate

Cat. No.: B14540051
CAS No.: 62246-74-6
M. Wt: 320.4 g/mol
InChI Key: CUUHWNPIJYRHNP-UHFFFAOYSA-N
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Description

O-(Diphenylmethyl) O-propyl methylphosphonothioate is an organophosphorus compound. It is known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphonothioate group bonded to diphenylmethyl and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(Diphenylmethyl) O-propyl methylphosphonothioate typically involves the reaction of diphenylmethyl chloride with propyl methylphosphonothioate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

O-(Diphenylmethyl) O-propyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonates.

    Reduction: Reduction reactions can convert the phosphonothioate group to phosphonates or phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl or propyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various phosphonates, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

O-(Diphenylmethyl) O-propyl methylphosphonothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a tool in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of O-(Diphenylmethyl) O-propyl methylphosphonothioate involves its interaction with molecular targets, such as enzymes or receptors. The phosphonothioate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • O,S-Diethyl methylphosphonothioate
  • O,O-Diethyl methylphosphonothioate
  • O-Ethyl methylphosphonothioic acid

Uniqueness

O-(Diphenylmethyl) O-propyl methylphosphonothioate is unique due to its specific structural features, such as the presence of diphenylmethyl and propyl groups. These structural elements confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

62246-74-6

Molecular Formula

C17H21O2PS

Molecular Weight

320.4 g/mol

IUPAC Name

benzhydryloxy-methyl-propoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C17H21O2PS/c1-3-14-18-20(2,21)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,3,14H2,1-2H3

InChI Key

CUUHWNPIJYRHNP-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=S)(C)OC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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